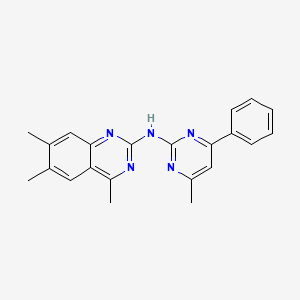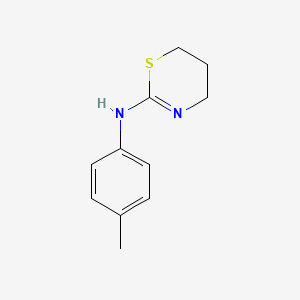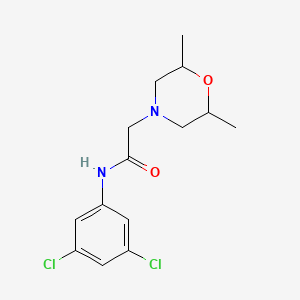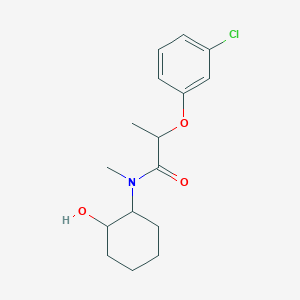![molecular formula C23H23N3O3 B5305769 [4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5305769.png)
[4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol is a chemical compound that has been widely researched due to its potential applications in scientific research. This compound is also known as GSK461364A and is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a protein that plays a crucial role in cell division. In
Wirkmechanismus
[4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol acts as a competitive inhibitor of PLK1. PLK1 is a serine/threonine kinase that is involved in several stages of cell division, including mitosis and cytokinesis. By inhibiting PLK1, [4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
[4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the death of cancer cells. Additionally, [4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition of angiogenesis may also contribute to the anti-cancer effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol is its potency and selectivity for PLK1. This compound has been shown to have a high affinity for PLK1, making it an effective inhibitor of this protein. However, one limitation of this compound is its solubility in aqueous solutions. This can make it difficult to administer in lab experiments, and may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the research of [4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol. One area of research is the development of more potent and selective PLK1 inhibitors. Additionally, this compound may be studied for its potential applications in combination therapy with other anti-cancer agents. Finally, the effects of [4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol on non-cancer cells and tissues may also be explored to better understand its potential applications in scientific research.
Synthesemethoden
The synthesis of [4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol involves several steps. The first step involves the preparation of 4-(2-bromo-4,5-dimethoxyphenyl)pyridine, which is then reacted with 3-hydroxypiperidine to form 4-(2-(3-hydroxypiperidin-1-yl)-4,5-dimethoxyphenyl)pyridine. This compound is then reacted with 3-cyanopyridine in the presence of a palladium catalyst to form [4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol.
Wissenschaftliche Forschungsanwendungen
[4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit PLK1, which is a protein that plays a crucial role in cell division. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
[6-[4-(hydroxymethyl)phenyl]pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-16-17-3-5-18(6-4-17)22-8-7-19(14-25-22)23(28)26-12-9-20(10-13-26)29-21-2-1-11-24-15-21/h1-8,11,14-15,20,27H,9-10,12-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCACGDPFVLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CN=C(C=C3)C4=CC=C(C=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-{[4-(Pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)
![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)

![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)
![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)

![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)

